An In-depth Technical Guide to Bis(4-isocyanatocyclohexyl)methane: Structure, Properties, and Applications
An In-depth Technical Guide to Bis(4-isocyanatocyclohexyl)methane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-isocyanatocyclohexyl)methane, commonly known as HMDI or hydrogenated MDI, is an aliphatic diisocyanate that serves as a crucial monomer in the synthesis of high-performance polyurethanes. Its unique chemical structure, characterized by two cyclohexyl rings linked by a methylene bridge and terminated with isocyanate functional groups, imparts exceptional properties to the resulting polymers, including excellent light stability, weather resistance, and mechanical durability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of Bis(4-isocyanatocyclohexyl)methane. It also delves into its primary application in the production of polyurethanes, detailing the reaction mechanism and the influence of its isomeric forms on polymer characteristics. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the utilization of this versatile chemical compound.
Chemical Structure and Isomerism
Bis(4-isocyanatocyclohexyl)methane possesses the chemical formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol .[1] Its IUPAC name is 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane.[1] The molecule consists of two saturated cyclohexane rings connected by a methylene (-CH₂-) bridge, with an isocyanate (-N=C=O) group attached to the fourth carbon of each ring.
A key feature of Bis(4-isocyanatocyclohexyl)methane is the existence of stereoisomers due to the spatial arrangement of the substituents on the cyclohexane rings. The commercial product is typically a mixture of three geometric isomers: cis-cis, cis-trans, and trans-trans. The relative proportions of these isomers can vary depending on the manufacturing process and significantly influence the physical properties and reactivity of the diisocyanate, as well as the final properties of the polyurethanes derived from it. For instance, a higher content of the trans-trans isomer can lead to increased crystallinity and hardness in the resulting polymer.[2]
Physicochemical Properties
Bis(4-isocyanatocyclohexyl)methane is a clear, colorless to pale yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of Bis(4-isocyanatocyclohexyl)methane
| Property | Value | Reference |
| CAS Number | 5124-30-1 | [1][3][4] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 262.35 g/mol | [1][4] |
| Appearance | Clear, colorless to light-yellow liquid | [3] |
| Density | 1.07 g/cm³ at 25 °C | [1][3] |
| Boiling Point | ~168 °C at 1.5 mmHg | [1] |
| Melting Point | < -10 °C (< 14 °F) | [3][5] |
| Vapor Pressure | 0.001 mmHg at 25 °C | [3][5] |
| Flash Point | > 113 °C (> 235 °F) | [1] |
| Refractive Index | 1.497 at 20 °C | [1] |
| Solubility | Reacts with water | [1][5] |
Table 2: Chemical Identifiers of Bis(4-isocyanatocyclohexyl)methane
| Identifier | Value | Reference |
| IUPAC Name | 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | [1] |
| Synonyms | HMDI, Hydrogenated MDI, Dicyclohexylmethane-4,4'-diisocyanate | [3][6] |
| SMILES | O=C=NC1CCC(CC1)CC2CCC(N=C=O)CC2 | |
| InChI Key | KORSJDCBLAPZEQ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Synthesis of Bis(4-isocyanatocyclohexyl)methane
The industrial synthesis of Bis(4-isocyanatocyclohexyl)methane is a two-step process. The first step involves the hydrogenation of methylene dianiline (MDA) to produce bis(4-aminocyclohexyl)methane (PACM). The second step is the phosgenation of PACM to yield the final diisocyanate product.
Experimental Protocol for the Synthesis of Bis(4-aminocyclohexyl)methane (Illustrative)
This is a generalized representation and specific industrial protocols may vary.
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Hydrogenation of Methylene Dianiline (MDA):
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Reactants: Methylene dianiline (MDA), Hydrogen gas.
-
Catalyst: Typically a ruthenium-based catalyst.
-
Solvent: An inert solvent such as dioxane or an alcohol.
-
Procedure: MDA is dissolved in the solvent and charged into a high-pressure autoclave along with the catalyst. The autoclave is purged with nitrogen and then pressurized with hydrogen gas. The reaction mixture is heated to a specific temperature (e.g., 100-200 °C) and stirred vigorously for a set duration until the theoretical amount of hydrogen is consumed.
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Work-up: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude bis(4-aminocyclohexyl)methane.
-
Experimental Protocol for the Phosgenation of Bis(4-aminocyclohexyl)methane (Illustrative)
This is a generalized representation and specific industrial protocols may vary. Phosgene is a highly toxic gas and this reaction should only be performed by trained professionals in a suitable facility.
-
Phosgenation of Bis(4-aminocyclohexyl)methane (PACM):
-
Reactants: Bis(4-aminocyclohexyl)methane (PACM), Phosgene (COCl₂).
-
Solvent: An inert solvent such as chlorobenzene or o-dichlorobenzene.
-
Procedure: A solution of PACM in the solvent is added to a solution of excess phosgene in the same solvent at a low temperature. The reaction is highly exothermic and requires careful temperature control. The reaction mixture is then gradually heated to a higher temperature to complete the reaction and to remove excess phosgene and hydrogen chloride gas.
-
Work-up: The solvent is removed by distillation under reduced pressure. The crude Bis(4-isocyanatocyclohexyl)methane is then purified by fractional distillation to obtain the final product with the desired isomer distribution.
-
Synthesis of Polyurethanes using Bis(4-isocyanatocyclohexyl)methane
Bis(4-isocyanatocyclohexyl)methane is a key component in the synthesis of polyurethanes. The reaction involves the polyaddition of the diisocyanate with a polyol (a compound with multiple hydroxyl groups).
Experimental Protocol for the Synthesis of a Polyurethane Elastomer (Illustrative)
-
Prepolymer Formation (Two-Step Method):
-
Reactants: Bis(4-isocyanatocyclohexyl)methane (HMDI), Polyol (e.g., polytetrahydrofuran, polycaprolactone).
-
Catalyst: A catalyst such as dibutyltin dilaurate (DBTDL) may be used to accelerate the reaction.
-
Procedure: The polyol is dried under vacuum to remove any moisture. HMDI is then added to the polyol in a stoichiometric excess, and the mixture is heated (e.g., to 60-80 °C) with stirring under a dry nitrogen atmosphere. The reaction is monitored by titrating for the isocyanate content until it reaches the theoretical value for the prepolymer.
-
-
Chain Extension:
-
Reactant: A chain extender, which is a low molecular weight diol or diamine (e.g., 1,4-butanediol).
-
Procedure: The chain extender is added to the isocyanate-terminated prepolymer. The mixture is stirred vigorously and then poured into a mold. The cast polymer is then cured at an elevated temperature for a specified period to complete the polymerization and develop its final properties.
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Applications
The primary application of Bis(4-isocyanatocyclohexyl)methane is in the production of light-stable, weather-resistant polyurethane coatings, elastomers, and foams.[1] Due to the absence of aromatic rings in its structure, polyurethanes based on HMDI do not yellow upon exposure to UV light, making them ideal for outdoor applications.
Key application areas include:
-
Coatings: Automotive clear coats, industrial maintenance coatings, and finishes for wood and plastics.
-
Elastomers: Seals, gaskets, and other components requiring high elasticity and durability.
-
Adhesives and Sealants: For applications where transparency and non-yellowing are important.
-
Biomedical Applications: Due to their biocompatibility, HMDI-based polyurethanes are being explored for use in medical devices and drug delivery systems.[2]
Visualization of Industrial Production and Polymerization
The following diagrams illustrate the industrial production workflow of Bis(4-isocyanatocyclohexyl)methane and its subsequent use in polyurethane synthesis.
Caption: Industrial production workflow of HMDI and its use in polyurethane synthesis.
Caption: Basic reaction scheme for polyurethane formation from HMDI and a polyol.
Safety and Handling
Bis(4-isocyanatocyclohexyl)methane is a reactive chemical and should be handled with appropriate safety precautions. It is a skin and respiratory sensitizer and can cause irritation upon contact.[5] It reacts with water and other nucleophiles, so it should be stored in a dry, inert atmosphere. Personal protective equipment, including gloves, safety glasses, and respiratory protection, should be worn when handling this compound.
Conclusion
Bis(4-isocyanatocyclohexyl)methane is a versatile and valuable aliphatic diisocyanate with a unique combination of properties that make it indispensable in the production of high-performance polyurethanes. Its non-yellowing nature, excellent durability, and tunable properties through isomeric control offer significant advantages in a wide range of applications, from industrial coatings to advanced biomedical materials. A thorough understanding of its chemical structure, properties, and reaction kinetics is essential for researchers and professionals seeking to innovate and develop new materials based on this important monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane [mdpi.com]
- 5. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
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